3,3-dimethyl-2-phenylbutan-2-amine hydrochloride
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Overview
Description
3,3-dimethyl-2-phenylbutan-2-amine hydrochloride is a synthetic organic compound known for its stimulant propertiesThe compound is characterized by its molecular formula, C12H20ClN, and a molecular weight of 213.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-phenylbutan-2-amine hydrochloride typically involves the alkylation of 2-phenylbutan-2-amine with a suitable alkylating agent. One common method includes the reaction of 2-phenylbutan-2-amine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps typically include crystallization and recrystallization to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-phenylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
3,3-dimethyl-2-phenylbutan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its stimulant properties and potential therapeutic applications, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-phenylbutan-2-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of monoamines such as dopamine, norepinephrine, and serotonin, leading to enhanced stimulation and alertness. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.
Comparison with Similar Compounds
Similar Compounds
2-phenylbutan-2-amine: Shares a similar structure but lacks the dimethyl groups.
3,3-dimethylbutan-2-amine: Similar in structure but without the phenyl group.
Amphetamine: A well-known stimulant with a similar amine structure but different substituents.
Uniqueness
3,3-dimethyl-2-phenylbutan-2-amine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the phenyl and dimethyl groups contributes to its potency and specificity in interacting with neurotransmitter systems, distinguishing it from other related compounds.
Properties
CAS No. |
105254-04-4 |
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Molecular Formula |
C12H20ClN |
Molecular Weight |
213.75 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-11(2,3)12(4,13)10-8-6-5-7-9-10;/h5-9H,13H2,1-4H3;1H |
InChI Key |
ZXMIHFNDIPDTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C1=CC=CC=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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